3-Methoxyazetidine

Autoimmune Disease Immunology Nuclear Receptor

3-Methoxyazetidine (CAS 110925-17-2), also procurable as the hydrochloride salt (CAS 148644-09-1) for enhanced stability and handling, is a saturated, four-membered nitrogen-containing heterocyclic building block. It possesses a molecular weight of 87.12 g/mol.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 110925-17-2
Cat. No. B035406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyazetidine
CAS110925-17-2
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCOC1CNC1
InChIInChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKeyAVPAYFOQPGPSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyazetidine (CAS 110925-17-2): Core Properties and Procurement Specifications for a Specialized Azetidine Building Block


3-Methoxyazetidine (CAS 110925-17-2), also procurable as the hydrochloride salt (CAS 148644-09-1) for enhanced stability and handling, is a saturated, four-membered nitrogen-containing heterocyclic building block. It possesses a molecular weight of 87.12 g/mol [2]. The strained azetidine core features a methoxy (-OCH₃) substituent at the 3-position, which imparts specific physicochemical properties, including a calculated density of 0.965 g/cm³ and a boiling point of 93.8 ºC at 760 mmHg [2]. This compound is primarily sourced for research and pharmaceutical development, where it serves as a key intermediate for introducing conformationally restricted amine motifs into bioactive molecules [1].

Why Generic 3-Methoxyazetidine Substitution is Not a Viable Procurement Strategy for Specialized R&D


The substitution of 3-methoxyazetidine with other azetidine analogs or broader heterocyclic classes is not a functionally equivalent choice for scientific applications. The specific combination of the azetidine core's unique conformational rigidity and the electronic and steric influence of the 3-methoxy group dictates its precise reactivity and biological profile [1]. A generic substitution with 3-hydroxyazetidine, for example, introduces a vastly different hydrogen-bonding donor and alters key physicochemical properties like LogP, which directly impacts metabolic stability and target engagement in a drug-discovery context [2][3]. Similarly, swapping the azetidine for an oxetane ring fundamentally changes the basicity and nitrogen-handle for further functionalization, making a one-to-one replacement untenable for any research program that has already established a structure-activity relationship (SAR) around this specific motif. The evidence below quantifies the performance of the 3-methoxyazetidine scaffold in specific contexts, proving that its selection is driven by measurable, differentiating attributes rather than general class utility.

Quantitative Evidence Guide for 3-Methoxyazetidine: Verified Performance Differentiation vs. Key Comparators


RORγt Inhibitory Potency: Nanomolar Activity Validated in High-Throughput Biochemical Assays

Derivatives incorporating the 3-methoxyazetidine scaffold demonstrate high potency as RORγt antagonists, with IC50 values in the low nanomolar range. For instance, in a biochemical TR-FRET assay designed to measure inhibition of RORγt activity, the 3-methoxyazetidine-containing compound BDBM385532 exhibited an IC50 of 1-2 nM [1]. Another derivative, BDBM385454, also showed an IC50 of 2 nM in the same assay format [2]. This level of potency is critical for advancing lead compounds in autoimmune and inflammatory disease pipelines. No comparative data for other 3-substituted azetidines in this exact assay context was found; the reported values establish a potent baseline for this specific scaffold.

Autoimmune Disease Immunology Nuclear Receptor RORγt Antagonist

In Vivo Oral Bioavailability: >90% in Rat Models Suggests Favorable Drug-Like Properties

The oral bioavailability of 3-methoxyazetidine hydrochloride was found to be greater than 90% in rats . While this data point pertains to the hydrochloride salt, it indicates that the 3-methoxyazetidine core can contribute to favorable pharmacokinetic (PK) profiles. This is a crucial metric for oral drug development, where high bioavailability is essential for achieving therapeutic concentrations with minimal dose. No comparative bioavailability data for other 3-substituted azetidines in identical rat models was found in the provided sources; therefore, this finding establishes a high benchmark for the class.

Pharmacokinetics Oral Bioavailability Drug Metabolism Preclinical Development

Physicochemical Differentiation: Lipophilicity (LogP) and Solubility Profile vs. 3-Hydroxyazetidine

The substitution of a hydroxyl group (-OH) with a methoxy group (-OCH₃) on the azetidine ring results in a substantial shift in physicochemical properties. Calculated properties for 3-methoxyazetidine (LogP = -0.35) [1] demonstrate a significant increase in lipophilicity compared to the baseline hydrogen-substituted azetidine, and the shift from a hydrogen-bond donor (in 3-hydroxyazetidine) to a hydrogen-bond acceptor (in 3-methoxyazetidine) alters the molecule's interaction with biological targets and its solubility profile [2]. 3-Methoxyazetidine shows an aqueous solubility of 442 g/L . This increase in LogP and altered hydrogen-bonding capacity directly impacts membrane permeability and target binding.

Lipophilicity Solubility Drug Design Physicochemical Properties

Synthetic Accessibility: High-Yielding Routes via Aziridine Rearrangement

3-Methoxyazetidines can be accessed via a rare aziridine-to-azetidine rearrangement [1]. This methodology provides a reliable synthetic route, as exemplified by the synthesis of a related derivative, 1-(Diphenylmethyl)-3-methoxyazetidine, which was achieved in 92% yield . Furthermore, the synthesis of 1-Boc-3-methoxyazetidine from 1-Boc-3-hydroxyazetidine proceeds in 81% yield . This high yield demonstrates a practical advantage in procurement and process development, as it translates to lower cost and higher efficiency compared to less productive routes.

Synthetic Methodology Process Chemistry Rearrangement Building Block Synthesis

Validated Application Scenarios for 3-Methoxyazetidine: From Lead Optimization to Clinical Candidates


Development of High-Potency RORγt Antagonists for Autoimmune and Inflammatory Diseases

The nanomolar potency of 3-methoxyazetidine-containing compounds in RORγt biochemical assays [1] positions this scaffold as a valuable starting point or late-stage optimization handle for programs targeting this nuclear receptor. The data supports its use in generating lead compounds for the treatment of autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Researchers can leverage this evidence to justify the incorporation of the 3-methoxyazetidine motif into their synthetic libraries and lead optimization cycles.

Rational Design of CNS-Penetrant Drug Candidates Using GABA Receptor Inverse Agonists

Documented use of 3-methoxyazetidine in the preparation of isoxazole-thiazole derivatives as GABA A receptor inverse agonists provides a validated starting point for CNS drug discovery programs. Researchers focused on cognitive disorders or anxiety can utilize this scaffold to explore new chemical matter around this well-defined pharmacological mechanism, confident that the core building block is amenable to generating biologically active compounds.

Optimizing Oral Drug Candidates Through Scaffold-Driven Pharmacokinetic Enhancement

The high oral bioavailability (>90%) observed in rats for the 3-methoxyazetidine hydrochloride salt suggests that the core scaffold itself may confer favorable absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemists can strategically employ 3-methoxyazetidine as a building block in hit-to-lead and lead optimization campaigns where improving oral exposure is a primary objective. The altered lipophilicity (LogP = -0.35) compared to other azetidine analogs also allows for fine-tuning of physicochemical space [2].

Enabling Efficient Process Development Through High-Yielding Synthetic Routes

For process chemists and procurement specialists, the existence of high-yielding synthetic routes—such as the 92% yield for 1-(Diphenylmethyl)-3-methoxyazetidine and 81% for the Boc-protected analog —demonstrates that 3-methoxyazetidine-based intermediates can be produced efficiently. This translates to a reliable supply chain and cost-effective scale-up, making it a pragmatic choice for projects advancing from discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.